4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione
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Overview
Description
4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dioxo-piperidine-3-carboxylic acid methyl ester with appropriate reagents under controlled conditions. The reaction typically requires heating the mixture to around 86°C for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the piperidine ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione structure, known for its use in treating myelodysplastic syndromes.
2,6-Piperidinedione, 4-[2-hydroxy-2-(5-hydroxy-3,5-dimethyl-2-oxocyclohexyl)ethyl]: Another compound with structural similarities, used in various chemical applications.
Uniqueness
4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
6276-34-2 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[2-oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H17NO4/c15-10-4-2-1-3-9(10)11(16)5-8-6-12(17)14-13(18)7-8/h8-9H,1-7H2,(H,14,17,18) |
InChI Key |
UTWJPBYXJXWANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
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